molecular formula C12H12BrNO2 B1414036 Ethyl 6-bromo-3-cyano-2-methylphenylacetate CAS No. 1805581-36-5

Ethyl 6-bromo-3-cyano-2-methylphenylacetate

Cat. No. B1414036
CAS RN: 1805581-36-5
M. Wt: 282.13 g/mol
InChI Key: GYMHRMIDPRYMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-3-cyano-2-methylphenylacetate, also known as this compound, is an organic compound that has been used in various scientific research applications. It is a colorless liquid with a molecular weight of 271.3 g/mol, and can be synthesized from bromoacetonitrile and ethyl acetate. This compound has been studied for its potential use in the synthesis of drugs, as well as its biochemical and physiological effects.

Scientific Research Applications

Ethyl 6-bromo-3-cyano-2-mEthyl 6-bromo-3-cyano-2-methylphenylacetatephenylacetate has been used in various scientific research applications. It has been used as an intermediate in the synthesis of drugs and has been studied for its potential use in the synthesis of anticancer drugs. In addition, it has been used in the synthesis of various compounds, such as heterocyclic compounds, and has been studied for its potential use in the synthesis of pesticides.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-cyano-2-methylphenylacetate 6-bromo-3-cyano-2-mEthyl 6-bromo-3-cyano-2-methylphenylacetatephenylacetate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins. In addition, it has been suggested that it may act as an antagonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 6-bromo-3-cyano-2-mEthyl 6-bromo-3-cyano-2-methylphenylacetatephenylacetate are not yet fully understood. However, it has been suggested that it may have anti-inflammatory and analgesic effects, as well as anticonvulsant and neuroprotective effects. In addition, it has been suggested that it may have anti-cancer effects, as well as anti-oxidant and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 6-bromo-3-cyano-2-methylphenylacetate 6-bromo-3-cyano-2-mEthyl 6-bromo-3-cyano-2-methylphenylacetatephenylacetate in lab experiments is its high solubility in a variety of organic solvents. This makes it easy to use in various synthetic reactions. However, it is important to note that the compound is toxic and should be handled with care. In addition, the compound is volatile and may be difficult to store for long periods of time.

Future Directions

The potential applications of Ethyl 6-bromo-3-cyano-2-methylphenylacetate 6-bromo-3-cyano-2-mEthyl 6-bromo-3-cyano-2-methylphenylacetatephenylacetate are numerous and there are many potential future directions for research. These include further research into its mechanism of action, as well as its potential use in the synthesis of drugs, pesticides, and other compounds. In addition, further research into its biochemical and physiological effects is needed, as well as its potential use in the treatment of various diseases. Finally, further research into its potential toxicological effects is also needed.

properties

IUPAC Name

ethyl 2-(6-bromo-3-cyano-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-10-8(2)9(7-14)4-5-11(10)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMHRMIDPRYMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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